(4-Methyl-2-oxochromen-6-yl)boronic acid
Description
General Overview of Boronic Acids as Versatile Reagents in Organic Synthesis
Boronic acids, characterized by the R-B(OH)₂ functional group, are organic compounds that have become indispensable tools in modern organic synthesis. nih.govfao.org First prepared and isolated in 1860 by Edward Frankland, their stability, moderate reactivity, and generally low toxicity make them highly attractive as chemical building blocks. fao.orgnih.gov
Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nih.gov This reaction enables the formation of carbon-carbon bonds by coupling a boronic acid with an organic halide, a process that has revolutionized the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.gov Beyond Suzuki coupling, boronic acids participate in a wide array of transformations, such as Chan-Lam coupling for carbon-heteroatom bond formation and conjugate additions. fao.org
Structurally, boronic acids act as mild Lewis acids due to the electron-deficient boron atom. nih.gov This allows them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and certain amino acid residues, a feature that has been exploited in the development of chemical sensors and for molecular recognition. fao.org
The Chromenone (Coumarin) Core: Importance and Structural Diversity in Research
The chromen-2-one, or coumarin (B35378), core is a bicyclic heterocyclic scaffold found in numerous natural products and synthetic compounds. bohrium.com This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring framework in a variety of biologically active molecules. bohrium.com
Coumarin derivatives exhibit a wide spectrum of pharmacological properties. caymanchem.com The structural diversity of the coumarin core allows for substitutions at various positions, which finely tunes its electronic and biological properties. For instance, the placement of electron-donating groups at the C7-position and electron-withdrawing groups at the C3 or C4-positions can significantly influence the molecule's fluorescence, making coumarins valuable as fluorescent probes and dyes. nih.gov Research has explored chromenone derivatives as potential agents for various therapeutic areas. bohrium.com The 4-methyl substitution, as seen in the target compound, is a common structural feature in this class of molecules. nih.gov
Rationale for Research on (4-Methyl-2-oxochromen-6-yl)boronic Acid and its Derivatives
The specific rationale for investigating this compound stems from the synergistic combination of its two core components. The fusion of the 4-methylcoumarin (B1582148) framework with a boronic acid group at the 6-position is hypothesized to create a molecule with unique and valuable characteristics.
Firstly, the coumarin moiety serves as a potent fluorophore. The introduction of a boronic acid group, an electron-deficient moiety, can modulate the photophysical properties of the coumarin core. publish.csiro.au This suggests that this compound could function as a fluorescent sensor. The boronic acid's ability to bind with diol-containing biomolecules could lead to changes in fluorescence upon binding, enabling the detection of specific analytes like saccharides or peroxynitrite. caymanchem.compublish.csiro.au
Secondly, the boronic acid handle provides a site for further chemical modification. It can serve as a key intermediate in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of more complex 6-aryl-4-methylcoumarin derivatives. nih.govacs.org This synthetic versatility is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Scope and Significance of Contemporary Research on Boronic Acid-Substituted Chromenones
Contemporary research into boronic acid-substituted chromenones is expanding, driven by their potential applications in materials science and chemical biology. The primary focus is on developing novel fluorescent probes for bioimaging and the detection of reactive oxygen species (ROS). nih.govpublish.csiro.au For example, coumarin-boronic acid conjugates have been designed to detect peroxynitrite and hypochlorous acid. caymanchem.com
The significance of this research lies in creating tools that can help elucidate complex biological processes at the cellular level. publish.csiro.au The ability to design probes that change their fluorescent output in response to specific biological analytes is of great importance. Furthermore, the development of new synthetic methodologies, such as dearomative borylation of coumarins, is opening up pathways to novel boron-containing heterocyclic compounds with potential therapeutic applications. nih.gov The investigation into molecules like this compound is part of this broader effort to create sophisticated chemical tools and intermediates by combining well-understood functional scaffolds in innovative ways.
Data Tables
Table 1: Physicochemical Properties of Related Boronic Acid Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application/Note |
| Methylboronic acid | 13061-96-6 | CH₅BO₂ | 59.86 | A simple alkyl boronic acid. sigmaaldrich.com |
| Coumarin Boronic Acid | 1357078-03-5 | C₉HⲇBO₄ | 190.00 | Fluorescent probe for peroxynitrite. caymanchem.com |
| (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | 1351413-50-7 | C₆H₈BNO₃ | 152.94 | A heterocyclic boronic acid building block. chemscene.com |
Table 2: Research Highlights of Boron-Substituted Coumarins
| Research Area | Key Findings | Reference |
| Bioimaging | Boron-based coumarin fluorophores show varied intracellular localization based on the boron moiety's polarity, with boronic acid derivatives localizing in the endoplasmic reticulum. | publish.csiro.au |
| Sensing | Coumarin-boronic acid probes can be oxidized by species like peroxynitrite into highly fluorescent products, allowing for detection. | caymanchem.com |
| Synthetic Methodology | Copper-catalyzed dearomative borylation of coumarins allows for the synthesis of new boron-containing oxacycles. | nih.gov |
| Materials Science | The fluorescence of 6-aryl coumarins, synthesized via Suzuki coupling with boronic acids, can be influenced by pH and metal ions. | nih.gov |
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXSNNRAKDXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=O)C=C2C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 4 Methyl 2 Oxochromen 6 Yl Boronic Acid in Advanced Organic Synthesis
Utility as a Key Building Block in Metal-Catalyzed Cross-Coupling Reactions
The boronic acid moiety of (4-Methyl-2-oxochromen-6-yl)boronic acid makes it an ideal coupling partner in a variety of metal-catalyzed reactions, most notably the Suzuki-Miyaura reaction. This capability allows for the direct formation of carbon-carbon bonds at the C-6 position of the coumarin (B35378) ring, providing a powerful method for structural elaboration and the synthesis of functionalized chromenone derivatives.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. nih.govnih.gov this compound serves as an excellent substrate in these reactions, coupling efficiently with various aryl and vinyl halides (or triflates) to produce C-6 arylated or vinylated coumarins. These products are of significant interest due to their potential applications in materials science as fluorescent dyes and in medicinal chemistry. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org
Transmetalation : This crucial step involves the transfer of the organic group (in this case, the 4-methyl-2-oxochromen-6-yl moiety) from the boron atom to the palladium(II) center. wikipedia.org The mechanism of transmetalation is complex and can be influenced by the reaction conditions. researchgate.net It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). wikipedia.orgresearchgate.net This boronate then reacts with the palladium(II) complex. Recent studies using low-temperature NMR spectroscopy have identified key pre-transmetalation intermediates containing Pd-O-B linkages, confirming that the transfer of the organic fragment occurs directly from these species. nih.govillinois.edu The exact pathway can shift depending on factors like solvent and the presence of additives. researchgate.netnih.gov
Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgwikipedia.org
The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, influencing catalyst stability, activity, and selectivity. nih.gov While early iterations of the reaction used triphenylphosphine (B44618), modern catalysis employs more sophisticated ligands to improve reaction outcomes, particularly with challenging substrates like heteroaryl boronic acids or sterically hindered partners. nih.govscientia.report
Bulky, Electron-Rich Phosphines : Ligands such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos) have proven highly effective. nih.gov Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active, while their electron-donating nature facilitates the oxidative addition step and enhances catalyst stability. nih.govresearchgate.net These ligands have enabled efficient couplings of heteroaryl chlorides and even very hindered substrates at room temperature. nih.gov
N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful alternative to phosphine (B1218219) ligands. scientia.reportnih.gov They form very stable bonds with palladium and can promote high catalytic turnover. nih.gov The electronic and steric properties of NHC ligands can be finely tuned. For instance, in couplings of chloroaryl triflates, the ligand SIPr favors reaction at the chloride position, whereas SIMes promotes coupling at the triflate, demonstrating ligand-controlled chemodivergence. nih.govnih.gov
The table below summarizes the impact of different catalyst systems on Suzuki-Miyaura couplings, drawing on general findings applicable to coumarin derivatives.
| Catalyst/Ligand System | Key Features | Typical Substrates | Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | Classical catalyst, often requires higher temperatures. | Aryl iodides, bromides. | Commercially available, well-understood. |
| Pd(OAc)₂ / SPhos | Bulky, electron-rich monophosphine ligand. | Aryl/heteroaryl chlorides, bromides, triflates. | High activity, room temperature reactions possible, good for hindered substrates. nih.gov |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) precatalyst. | Aryl chlorides, challenging substrates. | High thermal stability, high turnover numbers, air and moisture tolerant. nih.gov |
| Ligand-Free (e.g., Pd(OAc)₂) | Simplified system, often in polar/aqueous media. | Activated aryl bromides. | Cost-effective, environmentally friendlier, simpler purification. mdpi.com |
In recent years, significant effort has been directed toward making the Suzuki-Miyaura reaction more environmentally sustainable. This involves replacing traditional organic solvents like toluene (B28343) and dioxane with greener alternatives. mdpi.com Research on coumarin synthesis has explored several of these systems.
Glycerol and Deep Eutectic Solvents (DES) : Glycerol, a biodegradable and non-toxic solvent, has been successfully used for Suzuki-Miyaura couplings. mdpi.com Natural Deep Eutectic Solvents (NaDES), such as a mixture of Choline Chloride and Glycerol (ChCl/Gly), have also been employed to synthesize coumarin analogs via ligand-free Suzuki-Miyaura reactions, achieving high yields at moderate temperatures (e.g., 90 °C). mdpi.com
Aqueous Media : Water is an ideal green solvent, and its use can enhance catalytic activity in some systems. researchgate.net The development of water-soluble ligands has facilitated efficient Suzuki-Miyaura couplings in purely aqueous or biphasic systems, simplifying product isolation and catalyst recycling. researchgate.netresearchgate.net
Tuning reaction conditions such as temperature and the choice of base is also crucial. For instance, using milder bases like K₃PO₄ or CsF can prevent the degradation of sensitive substrates, including some heterocyclic boronic acids which are prone to protodeboronation under strongly basic conditions. mdpi.comrsc.org
| Solvent System | Catalyst | Base | Temperature | Key Advantage | Reference |
|---|---|---|---|---|---|
| Choline Chloride/Glycerol (1:2) | Pd(OAc)₂ (Ligand-Free) | K₂CO₃ | 90 °C | Biodegradable, high yield for coumarin analogs. | mdpi.com |
| Isopropanol | Pd(OAc)₂ / SPhos | CsF | Variable | Minimizes protodeboronation of heteroaryl boronic acids. | rsc.org |
| Water/Organic Biphasic | PdCl₂(dppf) | Na₂CO₃ | 80 °C | Reduced organic solvent use, potential for catalyst recycling. | nih.gov |
Beyond the Suzuki-Miyaura reaction, the boronic acid functional group can participate in other powerful transformations, expanding the synthetic toolbox for modifying the coumarin scaffold.
Chan-Evans-Lam (CEL) Coupling : This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines (N-H) or alcohols (O-H). wikipedia.orgnih.gov This provides a direct route to 6-amino and 6-oxy-substituted coumarins, which are difficult to access through other methods. The CEL coupling is advantageous as it can often be performed at room temperature and open to the air, offering a practical alternative to palladium-catalyzed C-N/C-O couplings. wikipedia.orgorganic-chemistry.org
Petasis (Borono-Mannich) Reaction : This multicomponent reaction combines a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to form highly substituted amines. wikipedia.orgorganic-chemistry.org Using this compound in a Petasis reaction would allow for the one-step synthesis of complex α-amino acid derivatives or other amino compounds bearing the coumarin moiety. organic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups and proceeds under mild conditions. wikipedia.org
Suzuki-Miyaura Cross-Coupling with Aryl and Vinyl Halides/Triflates
Integration into Complex Molecular Architectures via Multi-Step Synthesis
A significant challenge in organic synthesis is the management of reactive functional groups during multi-step sequences. Boronic acids are sensitive to many common reagents, which has traditionally required their introduction late in a synthetic route. nih.gov However, the development of stable boronic acid surrogates has revolutionized this approach.
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant, and chromatographically purifiable crystalline solids. nih.govillinois.edu They are robust enough to withstand a wide variety of synthetic conditions (e.g., Swern oxidation, Grignard reactions, cross-coupling) that would destroy a free boronic acid. nih.gov The MIDA group acts as a protecting group for the boronic acid, which can be easily deprotected under mild basic conditions (e.g., aqueous NaOH) to liberate the free boronic acid just before its final use in a coupling reaction. researchgate.net
This "building block" approach allows this compound to be protected as its MIDA ester and then carried through a complex, multi-step synthesis. nih.govresearchgate.net This strategy enables the construction of intricate molecular architectures where the coumarin unit is a core component, facilitating the synthesis of natural products, pharmaceuticals, and advanced materials. illinois.eduresearchgate.net
Explorations in Polymer Chemistry and Functional Materials Synthesis
Coumarin derivatives, in general, are well-known for their unique photophysical properties, including strong fluorescence, which makes them attractive components for various functional polymers. researchgate.net The 4-methyl substituted coumarin core, in particular, is a common structural motif in fluorescent dyes. researchgate.net
On the other hand, the boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is frequently employed in the synthesis of conjugated polymers, which are the backbone of many organic electronic devices. researchgate.netrsc.org
Despite the clear potential for This compound to serve as a monomer in Suzuki-Miyaura polymerization—combining a fluorescent coumarin unit with a reactive boronic acid—no specific studies detailing such a synthesis or the properties of the resulting polymers have been published.
Incorporation into Conjugated Polymer Systems
There is no available scientific literature that describes the incorporation of This compound into conjugated polymer systems. The synthesis of such polymers would likely involve a Suzuki-Miyaura cross-coupling reaction between the boronic acid group on the coumarin monomer and a dihalogenated comonomer (such as a dibrominated fluorene (B118485) or thiophene (B33073) derivative). This would theoretically result in a copolymer where the fluorescent 4-methyl-2-oxochromen unit is integrated into the polymer backbone. However, no experimental data, including reaction conditions, polymer yields, molecular weights, or structural characterization for polymers derived from this specific monomer, could be found.
Design of Optoelectronic Materials Utilizing Chromenone-Boronic Acid Units
Given the lack of synthesis of conjugated polymers from This compound , there is consequently no research on the design or characterization of optoelectronic materials based on this specific unit. The development of optoelectronic materials, such as those for Organic Light-Emitting Diodes (OLEDs), requires detailed investigation of the material's photophysical and electronic properties. mdpi.comtaylorfrancis.com This includes measuring absorption and emission spectra, determining fluorescence quantum yields, and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess the material's energy levels and band gap. mdpi.comrsc.org
Since no polymers containing the (4-Methyl-2-oxochromen-6-yl) unit have been reported, the following data tables, which would typically present these research findings, remain empty.
Data Tables
Table 3.3.1: Research Findings on Conjugated Polymers Incorporating this compound No data available in the scientific literature.
| Comonomer | Polymer Structure | Molecular Weight (Mn) | Polydispersity Index (PDI) | Yield (%) | Reference |
|---|---|---|---|---|---|
| No data available |
Table 3.3.2: Optoelectronic Properties of Materials with Chromenone-Boronic Acid Units No data available in the scientific literature.
| Polymer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Optical Bandgap (Egopt, eV) | Reference |
|---|---|---|---|---|---|---|---|
| No data available |
Computational and Theoretical Investigations of 4 Methyl 2 Oxochromen 6 Yl Boronic Acid and Analogues
Quantum Mechanical Studies of Molecular and Electronic Structures
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of molecules. For coumarin-boronic acid derivatives, these studies offer insights into their geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic characteristics of coumarin (B35378) derivatives. thenucleuspak.org.pkresearchgate.net By applying DFT, researchers can calculate bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule. For instance, studies on substituted coumarins reveal how different functional groups influence the planarity of the coumarin ring system. nih.gov
In the case of (4-Methyl-2-oxochromen-6-yl)boronic acid, DFT calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately model its physical and chemical properties. thenucleuspak.org.pkresearchgate.net These calculations would provide optimized geometrical parameters, such as the lengths of the C-C, C-O, C=O, and B-O bonds, as well as the key bond angles that define the molecule's three-dimensional shape. The electronic properties, including the dipole moment and the distribution of electron density, can also be determined, offering insights into the molecule's polarity and intermolecular interactions.
Illustrative Data Table: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-O (Ester) Bond Length | ~1.38 Å |
| C-B Bond Length | ~1.55 Å |
| B-O Bond Length | ~1.37 Å |
| O-B-O Angle | ~118° |
Note: These are representative values based on typical DFT calculations for similar molecules and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.
For coumarin derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net In this compound, the coumarin ring system would be the primary location of the HOMO, while the boronic acid moiety and the carbonyl group would contribute significantly to the LUMO. Analysis of the HOMO and LUMO energy levels helps in predicting how the molecule will interact with other reagents. For example, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com
Illustrative Data Table: Predicted FMO Properties for this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This method is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule.
In the context of this compound, NBO analysis could reveal the nature of the bonding between the boron atom and the coumarin ring, as well as the interactions between the boronic acid group and the rest of the molecule. aip.org It can quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which contributes to the molecule's stability. uni-muenchen.de For example, the interaction between the lone pairs of the oxygen atoms in the boronic acid group and the antibonding orbitals of the coumarin ring can be evaluated.
Computational Studies on Reaction Mechanisms Involving the Boronic Acid Moiety
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For boronic acids, these studies often focus on reactions like the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. acs.org Theoretical investigations can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies for each step. nih.gov
For this compound, computational studies could model its participation in such cross-coupling reactions. These models would likely show that the reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can be used to determine the energy profile of the reaction, helping to understand the role of the catalyst and the influence of the coumarin scaffold on the reaction rate and yield. rsc.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov For flexible molecules like this compound, MD simulations can explore the potential energy surface and identify the most stable conformations. researchgate.netresearchgate.net
These simulations can be performed in various solvents to understand how the environment affects the molecule's structure and dynamics. The results of MD simulations can be used to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which provide insights into the molecule's flexibility and stability over time. researchgate.net
Theoretical Spectroscopic Characterization (e.g., Computed UV-Vis, IR, NMR Spectra for Structural Elucidation)
Computational methods can predict the spectroscopic properties of molecules, which is extremely useful for interpreting experimental data and confirming molecular structures.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules. rsc.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.org These calculations help to understand the electronic transitions responsible for the observed UV-Vis spectrum. nih.gov
IR Spectra: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) spectrum. nih.gov By analyzing the computed IR spectrum of this compound, specific vibrational modes, such as the stretching of the C=O, C-O, and B-O bonds, can be assigned to the peaks in an experimental IR spectrum.
NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts of a molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations provide theoretical predictions for the 1H and 13C NMR spectra of this compound, aiding in the assignment of experimental NMR signals to specific atoms in the molecule.
Illustrative Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature |
| UV-Vis (λmax) | ~330 nm |
| IR (C=O stretch) | ~1720 cm⁻¹ |
| ¹H NMR (Methyl Protons) | ~2.4 ppm |
| ¹³C NMR (Carbonyl Carbon) | ~160 ppm |
Note: These are representative values based on typical calculations for similar coumarin derivatives and are intended for illustrative purposes.
Research into the Role of 4 Methyl 2 Oxochromen 6 Yl Boronic Acid in Medicinal Chemistry Scaffolds and Biological Probes
Scaffold Design for the Synthesis of Novel Chromenone-Based Compounds
The chromenone (chromone and coumarin) core is a cornerstone in the development of new therapeutic agents. The inherent biological activities of coumarins, which include anti-inflammatory, anticoagulant, and anticancer effects, make them attractive starting points for medicinal chemistry campaigns. mdpi.comnih.gov The addition of a boronic acid group to the 4-methylcoumarin (B1582148) framework, creating (4-Methyl-2-oxochromen-6-yl)boronic acid, provides a key reactive site for further chemical modification, such as through Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of diverse libraries of novel chromenone-based compounds for biological screening.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions
While specific structure-activity relationship (SAR) studies focusing on this compound are not extensively detailed in the available literature, the principles of SAR are routinely applied to both coumarin (B35378) and boronic acid derivatives. For the coumarin scaffold, modifications at various positions on the benzopyran ring are known to significantly influence biological activity. For instance, in the development of coumarin-based probes for myelin imaging, a systematic evaluation of 36 derivatives revealed that the nature and position of substituents dramatically altered myelin-binding properties. nih.gov
An SAR study for derivatives of this compound would likely involve:
Modification of the coumarin core: Introducing various substituents (e.g., halogens, alkoxy, or alkyl groups) at other available positions on the coumarin ring to modulate lipophilicity, electronic properties, and steric profile.
Derivatization of the boronic acid: Converting the boronic acid to various boronate esters to improve cell permeability and stability, or using it as a handle for cross-coupling reactions to attach other pharmacophores.
Alteration of the methyl group: Replacing the C4-methyl group with other functionalities to probe the binding pocket of a specific biological target.
Such studies are essential to optimize a lead compound for a desired biological function, enhancing its potency, selectivity, and pharmacokinetic properties.
Inhibition of Specific Enzymes and Protein Targets in Research Models (e.g., Human Neutrophil Elastase, DHODH)
The this compound structure is a candidate for the design of enzyme inhibitors due to the known activities of its components. Boronic acids are well-established "warheads" for inhibiting serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory diseases, is a key target for such inhibitors. nih.gov While many HNE inhibitors are peptide-based, non-peptidic scaffolds are actively sought. Recently, diazaborines, which are aromatic boron-based heterocycles, have been presented as a new class of reversible HNE inhibitors with IC50 values in the low micromolar range. nih.gov
Similarly, various coumarin derivatives have been shown to inhibit HNE and other neutrophil functions, suggesting the scaffold can be tailored for this target. nih.gov However, direct studies demonstrating the inhibition of HNE or Dihydroorotate dehydrogenase (DHODH) by this compound specifically are not prominent in the literature. DHODH, a key enzyme in pyrimidine (B1678525) biosynthesis, is a target for cancer and autoimmune disease therapy, and while various inhibitors are known, none appear to be based on this specific coumarin-boronic acid structure. nih.govnih.gov The potential for this compound as an inhibitor remains an area for future investigation.
Table 1: Examples of IC50 Values for HNE Inhibitors (Illustrative) Note: The following data are for compounds related by scaffold or mechanism, as specific data for this compound is not available. This table serves to illustrate the potency of related inhibitor classes.
| Compound/Class | Target | IC50 Value | Source |
| Diazaborine Derivatives | Human Neutrophil Elastase | Low µM range | nih.gov |
| Sivelestat | Human Neutrophil Elastase | 23 nM | nih.gov |
| ICI 200,355 | Human Neutrophil Elastase | 1.6 x 10⁻⁸ M | nih.gov |
Development of Boronic Acid-Based Fluorescent Probes and Chemosensors
The combination of a coumarin fluorophore with a boronic acid recognition site makes this compound an ideal candidate for the development of fluorescent probes. Coumarins are widely used as fluorescent reporters due to their high quantum yields, photostability, and tunable optical properties. rsc.org
Sensing Mechanisms of Boronic Acids for Diols and Related Species in Biological Contexts
The primary sensing mechanism of boronic acids relies on their ability to act as Lewis acids, enabling them to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. rsc.org This interaction is particularly relevant for the detection of saccharides (sugars), which are rich in diol groups.
The process involves two key equilibria:
The boronic acid (a neutral, sp²-hybridized trigonal planar molecule) is in equilibrium with its boronate form (an anionic, sp³-hybridized tetrahedral molecule). This equilibrium is pH-dependent.
The boronic acid reversibly reacts with a diol to form a cyclic boronate ester. This binding event is often much more favorable with the anionic tetrahedral boronate form.
When a fluorophore like coumarin is attached to the boronic acid, the binding event alters the electronic properties of the system. This change can modulate the fluorescence output through several mechanisms, including Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. acs.org
Rational Design Principles for Enhanced Fluorescence and Selectivity in Biological Probes
The rational design of effective fluorescent probes based on the coumarin-boronic acid scaffold involves several key principles:
Fluorophore Selection and Modification: The coumarin core itself is an excellent fluorophore. Its fluorescence properties (wavelength, quantum yield) can be fine-tuned by adding electron-donating or electron-withdrawing groups to the benzopyran ring. rsc.org
Tuning pKa for Physiological Sensing: For biological applications, a probe must function at or near physiological pH (~7.4). Most simple phenylboronic acids have a high pKa, meaning they are mostly in the less reactive neutral form at pH 7.4. A key design strategy is to place a Lewis base, such as an amino group or a nitrogen-containing heterocycle, near the boronic acid. This intramolecular interaction stabilizes the anionic boronate form, effectively lowering the pKa of the boronic acid and making it responsive to diols at neutral pH. acs.orgtheinstituteoffluorescence.com
Controlling Selectivity: Selectivity for one type of saccharide over another (e.g., glucose vs. fructose) can be engineered by controlling the geometry and flexibility of the probe. For example, a boronic acid-containing coumarin aldehyde was designed with a smaller binding chamber to achieve high selectivity for glucosamine. rsc.org
Applications in In Vitro and Ex Vivo Biomolecule Detection (e.g., Monosaccharide Signaling)
Coumarin-boronic acid derivatives have been successfully applied as fluorescent probes for various biomolecules. While the primary application for many boronic acid probes is saccharide sensing, they can also detect other species. For example, a compound known as Coumarin Boronic Acid (CBA) is used as a fluorescent probe to detect reactive oxygen species like peroxynitrite, where the boronic acid is oxidized to the highly fluorescent 7-hydroxycoumarin. caymanchem.com
In the context of monosaccharide signaling, coumarin-based probes offer a sensitive method for detection. A probe incorporating a coumarin fluorophore was shown to exhibit a detectable change in fluorescence in the presence of just 1.0 mM of glucose or fructose. acs.org Another coumarin-boronic acid based sensor demonstrated a significant fluorescence enhancement upon binding to glucosamine. rsc.org These examples highlight the utility of the this compound scaffold in creating probes for real-time detection of biologically important molecules in research settings.
Table 2: Representative Fluorescence Properties of a Coumarin-Based Boronic Acid Probe Note: This data is for a related compound, Coumarin Boronic Acid (CBA), used for peroxynitrite detection, and illustrates the typical fluorescence characteristics.
| Probe Name | Analyte | Excitation Max (nm) | Emission Max (nm) | Mechanism | Source |
| Coumarin Boronic Acid (CBA) | Peroxynitrite (ONOO⁻) | 332 | 470 | Oxidation of boronic acid to a phenol (B47542) (7-hydroxycoumarin) | caymanchem.com |
Computational Medicinal Chemistry Approaches
Computational methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of small molecules, thereby guiding synthetic efforts. For a hybrid molecule like this compound, these approaches can elucidate its potential as a ligand for various biological targets.
Molecular Docking Studies for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. desy.de This method is instrumental in understanding the binding mechanism and affinity, providing insights that guide the development of more potent and selective inhibitors. The chromone (B188151) scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Similarly, the boronic acid group is a well-known "warhead" that can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, significantly enhancing inhibitory potency. nih.govnih.gov
While docking studies specifically for this compound are not prominent in the literature, extensive research on related chromone derivatives provides a clear blueprint for how such an analysis would proceed. These studies demonstrate that the chromone core can effectively anchor ligands into the binding sites of various enzymes, including kinases, proteases, and metabolic enzymes. For instance, docking studies on 3-formyl chromone derivatives have identified potent inhibitors of Insulin-Degrading Enzyme (IDE), with some analogues showing higher binding affinities than the standard drug dapagliflozin. nih.gov In one such study, 6-isopropyl-3-formyl chromone exhibited a strong binding affinity of -8.5 kcal/mol with IDE. nih.gov Other research has successfully docked chromone derivatives into the active sites of Cyclooxygenase-2 (COX2), Cyclin-Dependent Kinase 4 (CDK4), and the main protease (Mpro) of SARS-CoV-2, revealing key hydrogen bonding and hydrophobic interactions that drive binding. tandfonline.comnih.govbiointerfaceresearch.com
The boronic acid moiety of this compound would be expected to form a covalent adduct with a nucleophilic residue (e.g., serine or threonine) in the target's active site, a mechanism well-documented for inhibitors like bortezomib, which targets the proteasome. desy.de The combination of the chromone scaffold for specific recognition and the boronic acid for covalent interaction could lead to highly potent and selective inhibitors.
Table 1: Illustrative Molecular Docking Data from Related Chromone Derivatives
| Derivative Example | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | Not specified |
| Chromone Derivative B3 | Cyclooxygenase-2 (COX2) | Not specified | TYR385, HIS386, TRP387 |
| Chromone Derivative 14c | Cyclin-Dependent Kinase 4 (CDK4) | Not specified | Hydrophobic and H-bonding interactions |
This table is illustrative and compiled from studies on various chromone derivatives to demonstrate the type of data generated from molecular docking studies. nih.govtandfonline.comnih.govbiointerfaceresearch.com
De Novo Design and Virtual Screening of Chromenone-Boronic Acid Ligands
Beyond analyzing a single molecule, computational chemistry allows for the design of novel compounds and the screening of vast virtual libraries to identify promising new drug candidates. nih.gov
Virtual Screening: Virtual screening is a powerful method to explore large chemical libraries for molecules that are likely to bind to a target of interest. nih.govresearchgate.net A library of compounds based on the this compound scaffold could be virtually generated by adding a variety of substituents at different positions on the chromone ring. This virtual library could then be screened against the three-dimensional structure of a chosen protein target using high-throughput docking programs. The process filters the library down to a manageable number of "hits" with the best-predicted binding energies and interaction profiles, which can then be synthesized and tested experimentally. This approach has been successfully used to identify inhibitors for numerous targets, including the immunoproteasome, using libraries of boronic acid derivatives. biointerfaceresearch.com
De Novo Design: De novo design is a computational strategy for creating entirely new ligands that are tailored to fit the binding site of a target protein. nih.govyoutube.com The this compound structure could serve as a starting fragment or scaffold in such a design process. The algorithm would "grow" new chemical functionalities from this core fragment, optimizing for steric and electronic complementarity with the protein's active site. nih.gov This technique has been employed to develop novel inhibitors for targets like histone deacetylases (HDACs) and HIV protease, demonstrating its power in creating patentable and highly potent molecules from the ground up. nih.govnih.gov For instance, guided by the catalytic mechanism of HDACs, a series of boronic acid-based inhibitors were designed that showed potent enzymatic and cell growth inhibitory activity. nih.gov
The combination of the chromone ring, which provides a rigid and synthetically tractable core, and the boronic acid "warhead" makes the this compound scaffold an excellent candidate for both virtual screening campaigns and de novo design efforts aimed at developing novel enzyme inhibitors.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bortezomib |
| Dapagliflozin |
Future Research Directions and Emerging Paradigms
Development of Advanced Synthetic Strategies for Complex Chromenone-Boronic Acid Derivatives
The synthesis of boronic acids has traditionally been viewed as a sequential and often demanding process. nih.govrug.nl Future research is poised to overcome these limitations by developing more efficient and versatile synthetic methodologies. A key area of focus will be the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.govrug.nl This approach, particularly when combined with high-throughput techniques like acoustic dispensing technology, can rapidly generate large libraries of diverse chromenone-boronic acid derivatives on a nanomole scale. nih.govrug.nlresearchgate.net
Further advancements are expected in the realm of C-H functionalization. nih.gov Direct C-H borylation of the chromenone scaffold, catalyzed by transition metals like iridium or rhodium, offers a more atom-economical route compared to traditional methods that rely on pre-functionalized starting materials such as aryl halides. nih.gov Additionally, exploring novel transmetalation reactions, for instance from aryl silanes or stannanes, could provide alternative pathways to these valuable compounds. nih.gov The development of flow chemistry processes for borylation reactions also presents a promising avenue for improving reaction control, minimizing side reactions, and enabling safer, more scalable synthesis. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. rug.nl | Rapid library generation, increased molecular diversity, high efficiency. nih.govrug.nl |
| Direct C-H Borylation | Transition metal-catalyzed introduction of a boronic acid group directly onto a C-H bond of the chromenone core. nih.gov | High atom economy, avoids pre-functionalization steps. nih.gov |
| Flow Chemistry | Performing reactions in a continuous-flow reactor rather than a batch-wise process. nih.gov | Enhanced reaction control, improved safety, scalability. nih.gov |
| Novel Transmetalation | Transfer of an organic group from one metal (e.g., silicon, tin) to boron. nih.gov | Access to alternative synthetic routes and precursors. nih.gov |
Exploration of Novel Catalytic Functions of (4-Methyl-2-oxochromen-6-yl)boronic acid and its Derivatives
While boronic acids are well-established as crucial reagents in Suzuki-Miyaura cross-coupling reactions, their potential as catalysts themselves is an emerging field of study. nih.gov The Lewis acidic nature of the boron center in this compound could be harnessed for various catalytic transformations. Future research could explore its role as an organocatalyst, for example, in condensation or addition reactions where activation of a carbonyl group is required.
Furthermore, the chromenone-boronic acid structure presents an ideal scaffold for the design of novel ligands for metal-catalyzed processes. The oxygen atoms of the chromenone ring and the boronic acid group can act as coordination sites for a metal center. By strategically modifying the substituents on the chromenone ring, it may be possible to fine-tune the electronic and steric properties of the resulting metal complex, leading to catalysts with enhanced activity, selectivity, and stability for a range of organic transformations.
Integration into Advanced Bioimaging and Sensing Systems
The inherent fluorescence of the coumarin (B35378) core combined with the unique reactivity of the boronic acid group makes this class of compounds exceptionally promising for bioimaging and sensing applications. nih.gov Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a structural motif found in all sugars. nih.gov This interaction forms the basis for developing highly specific fluorescent sensors for biologically important carbohydrates like glucose.
Another critical area of investigation is the development of sensors for reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov The boronic acid moiety can be oxidized by ROS, leading to a change in the fluorescence properties of the coumarin reporter. nih.gov This mechanism allows for the creation of probes that can detect and quantify oxidative stress within biological systems, which is implicated in numerous disease states. nih.gov Future work will likely focus on designing derivatives of this compound with tailored properties, such as:
Wavelength Tuning: Modifying the chromenone structure to achieve emission in the near-infrared (NIR) range for deeper tissue penetration.
Ratiometric Sensing: Designing sensors that exhibit a change in the ratio of fluorescence intensity at two different wavelengths upon analyte binding, providing more accurate and quantitative measurements.
Targeted Delivery: Incorporating specific functionalities to direct the sensor to particular organelles or cell types.
Investigation of Self-Assembly and Supramolecular Chemistry with Boronic Acid-Functionalized Chromenones
Supramolecular chemistry, the study of systems involving non-covalent interactions, is a frontier where boronic acid-functionalized chromenones could play a significant role. youtube.comyoutube.com The ability of boronic acids to form reversible boronate esters with diols, combined with other non-covalent forces like hydrogen bonding and π-π stacking from the chromenone core, provides a powerful toolkit for constructing complex, ordered structures. youtube.comresearchgate.net
Future research will explore the self-assembly of these molecules into a variety of supramolecular architectures. nih.gov This could include the formation of:
Macrocycles and Cages: Creating well-defined molecular containers through the reaction of chromenone-diboronic acids with polyol linkers. researchgate.net
Supramolecular Polymers: Forming long-chain structures held together by reversible boronate ester linkages, leading to materials with responsive and self-healing properties. researchgate.net
Gels and Soft Materials: Utilizing the self-assembly process to create functional hydrogels or organogels that respond to external stimuli like pH or the presence of specific analytes (e.g., sugars). youtube.com
The precise control over the placement and stoichiometry of functional groups afforded by coordination-driven self-assembly makes these systems highly attractive for creating advanced materials. nih.gov
Applications in Crystal Engineering and Co-Crystal Formation
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The this compound molecule is an excellent candidate for crystal engineering due to its capacity for strong and directional hydrogen bonding via the boronic acid group, which can act as both a hydrogen bond donor and acceptor.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (4-Methyl-2-oxochromen-6-yl)boronic acid?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated coumarin precursors and boronic acid pinacol esters. Reaction conditions (e.g., solvent choice, temperature, catalyst loading) are critical for yield optimization. For example, THF or water as solvents and temperatures between 60–80°C are commonly used for analogous boronic acid syntheses . Purification often requires chromatography or recrystallization to remove unreacted precursors.
Q. Which analytical techniques are most effective for characterizing boronic acids like this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) is essential for confirming boron incorporation and structural integrity. Mass spectrometry (MS) must address boronic acid trimerization; derivatization with diols (e.g., pinacol) stabilizes the compound for electrospray ionization (ESI)-MS. Liquid chromatography coupled with tandem MS (LC-MS/MS) is recommended for detecting trace impurities in drug development contexts .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
- Methodological Answer : The boronic acid group enables:
- Suzuki-Miyaura coupling with aryl halides for biaryl bond formation (Pd catalysts, bases like K₂CO₃).
- Oxidation to boronic esters (H₂O₂, peracids) for stabilizing reactive intermediates.
- Diol complexation for glucose sensing or glycoprotein binding, requiring pH optimization (e.g., pH 7.4 for physiological relevance) .
Advanced Research Questions
Q. How can MALDI-MS be adapted to analyze this compound-containing peptides without interference from trimerization?
- Methodological Answer : Derivatize the boronic acid with 2,5-dihydroxybenzoic acid (DHB) via on-plate esterification. DHB acts as both matrix and derivatizing agent, suppressing boroxine formation and enabling direct sequencing of linear/branched peptides. This approach reduces sample preparation time and improves signal clarity in MALDI-MS/MS .
Q. What experimental approaches determine the kinetic parameters of diol binding to this compound?
- Methodological Answer : Use stopped-flow fluorescence spectroscopy to measure binding rates (kₒₙ/kₒff) under physiological pH. For example, monitor fluorescence quenching upon binding with D-fructose or D-glucose. Data fitting to pseudo-first-order kinetics reveals kon values (e.g., kon ~10³–10⁴ M⁻¹s⁻¹ for fructose), which correlate with thermodynamic affinity .
Q. How can boronic acid-functionalized polymers be optimized for glucose-responsive applications?
- Methodological Answer : Design copolymers with pH-sensitive crosslinking via boroxine bonds. Under acidic/neutral conditions, boronic acid-diol interactions induce solubility changes. Adjust polymer backbone hydrophobicity and boronic acid density to tune glucose sensitivity. Validate using dynamic light scattering (DLS) and glucose titration assays .
Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture systems?
- Methodological Answer : Optimize buffer composition (e.g., high ionic strength) and surface chemistry to reduce electrostatic/hydrophobic secondary interactions. Use competitive elution with sorbitol or elevated pH borate buffers to enhance selectivity. Surface plasmon resonance (SPR) can quantify binding specificity .
Q. How do structural modifications of this compound influence its anticancer activity?
- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) to the coumarin scaffold to modulate lipophilicity and target engagement. Evaluate tubulin polymerization inhibition via in vitro assays (IC₅₀ determination) and apoptosis induction using flow cytometry (e.g., Annexin V staining). Compare activity to known analogs like combretastatin A-4 derivatives .
Q. What computational tools aid in designing boronic acid catalysts for hydroxy group activation?
- Methodological Answer : Employ density functional theory (DFT) to model transition states in boronic acid-catalyzed reactions (e.g., Friedel-Crafts alkylation). Screen ligand/base combinations using surrogate-based optimization (e.g., Pareto-front analysis) to maximize yield and selectivity. Validate predictions with high-throughput experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
